3-chloro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide
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Overview
Description
3-chloro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide is a versatile chemical compound used in scientific research. It exhibits excellent potential for applications in medicinal chemistry, specifically in the development of novel drugs targeting specific diseases.
Preparation Methods
The synthesis of 3-chloro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide involves several steps. One common synthetic route includes the reaction of 3-chlorobenzenesulfonyl chloride with 4-morpholinobut-2-yne-1-amine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
3-chloro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases, resulting in the breakdown of the sulfonamide group.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-chloro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of novel drugs targeting specific diseases, particularly in the field of cancer research.
Biological Studies: The compound is employed in studies investigating the inhibition of specific enzymes, such as carbonic anhydrase IX, which is overexpressed in many solid tumors.
Industrial Applications: It is used in the synthesis of other chemical compounds and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide involves the inhibition of specific enzymes. For example, it has been shown to inhibit carbonic anhydrase IX, an enzyme that plays a crucial role in the regulation of pH in tumor cells. By inhibiting this enzyme, the compound can disrupt the metabolic processes of cancer cells, leading to their apoptosis .
Comparison with Similar Compounds
3-chloro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide: This compound also exhibits enzyme inhibition properties but has a different molecular structure and targets different enzymes.
3-chloro-N-(4-morpholinobut-2-yn-1-yl)benzamide: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific molecular structure, which allows it to target particular enzymes and pathways effectively.
Properties
IUPAC Name |
3-chloro-N-(4-morpholin-4-ylbut-2-ynyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3S/c15-13-4-3-5-14(12-13)21(18,19)16-6-1-2-7-17-8-10-20-11-9-17/h3-5,12,16H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKSGBIBZJEVCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCNS(=O)(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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